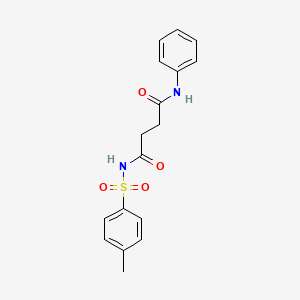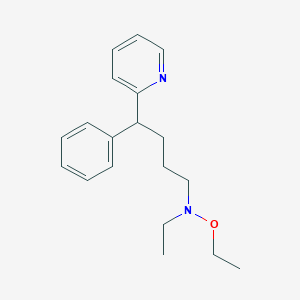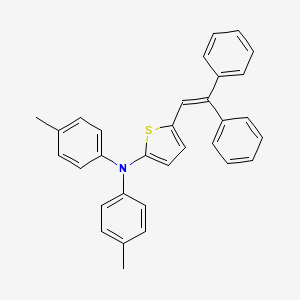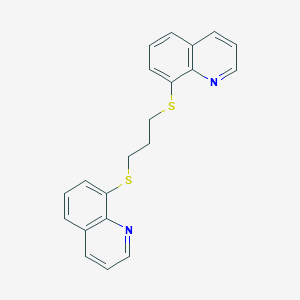
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is an organic compound derived from the heterocycle quinoline This compound features a unique structure with two quinoline rings connected by a sulfanylpropylsulfanyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline typically involves the following steps:
Formation of Quinoline Rings: The quinoline rings can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. .
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions.
Linking the Quinoline Rings: The final step involves linking the two quinoline rings through a propylsulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives
Aplicaciones Científicas De Investigación
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline has a wide range of scientific research applications:
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in organic light-emitting diodes (OLEDs).
8-Aminoquinoline: Used as an antimalarial drug due to its effectiveness against liver stages of Plasmodium infections.
8-Mercaptoquinoline:
Uniqueness
8-(3-Quinolin-8-ylsulfanylpropylsulfanyl)quinoline is unique due to its dual quinoline structure connected by a sulfanylpropylsulfanyl linker. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
102311-94-4 |
|---|---|
Fórmula molecular |
C21H18N2S2 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
8-(3-quinolin-8-ylsulfanylpropylsulfanyl)quinoline |
InChI |
InChI=1S/C21H18N2S2/c1-6-16-8-3-12-22-20(16)18(10-1)24-14-5-15-25-19-11-2-7-17-9-4-13-23-21(17)19/h1-4,6-13H,5,14-15H2 |
Clave InChI |
NKWSJKAXOHHVOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SCCCSC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
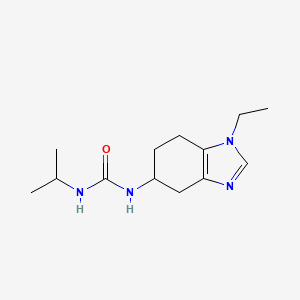
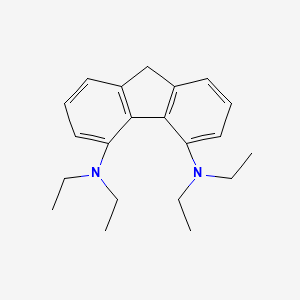
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
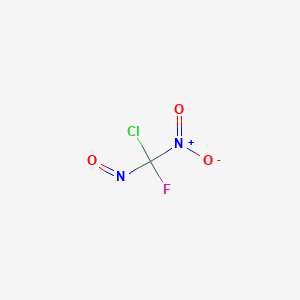
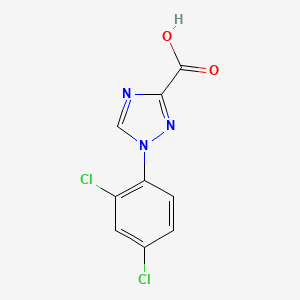
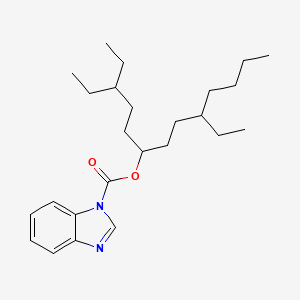
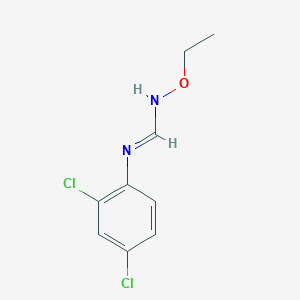
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)
